molecular formula C8H11NO B1275052 4-Isopropoxypyridine CAS No. 53708-19-3

4-Isopropoxypyridine

Cat. No. B1275052
CAS RN: 53708-19-3
M. Wt: 137.18 g/mol
InChI Key: IHELYFQSNOJLTC-UHFFFAOYSA-N
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Description

4-Isopropoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The isopropoxy group attached to the pyridine ring at the 4-position indicates that an isopropyl ether functional group is bonded to the ring, enhancing its steric and electronic properties.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that introduce various substituents to the pyridine core. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a related compound, proceeds in two stages via a pyrylium salt intermediate. This process is influenced by the steric effects of the isopropyl groups, which are similar to the tert-butyl groups in their ability to protect the heteroatom from electrophilic attack due to a "Janus group effect" .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the structure of 4,4'-diisopropoxyester-2,2'-bipyridine, a compound with two pyridine rings connected by an ester linkage, has been determined to crystallize in the triclinic crystal system with molecules forming stacks due to partial overlapping of the pyridine rings .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including the formation of co-crystals and polymorphs. The co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism, indicating that the same molecular components can form different crystal structures . Additionally, pyridine derivatives can form complexes with metals, as seen in the dichloro(bipyridine)platinum complex, which exhibits different supramolecular structures in its non-solvated and solvated polymorphs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The presence of isopropyl groups can increase the steric hindrance around the nitrogen atom, affecting the compound's nucleophilicity and reactivity. For example, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine is described as a weak nucleophilic base, which can substitute nonnucleophilic bases in organic syntheses . The electronic properties of the pyridine ring can also be modified by the presence of electron-withdrawing or electron-donating groups, which can affect the compound's reactivity and interaction with other molecules.

Scientific Research Applications

1. Molecular Spectroscopy and Tautomeric Equilibrium Studies

4-Hydroxypyrimidine (4HP), structurally related to 4-Isopropoxypyridine, exhibits tautomeric equilibrium with its ketonic forms, offering insights into molecular stability and spectroscopy. The rotational spectra of these tautomers have been studied using free jet absorption millimeterwave spectrum, aiding in understanding molecular conformation and stability (Sánchez et al., 2007).

2. Radiopharmaceuticals for PET Imaging

Derivatives of 3,4-hydroxypyridinones, closely related to 4-Isopropoxypyridine, have shown promising applications in creating radiopharmaceuticals for PET imaging. These derivatives have been explored for their high affinity for oxophilic trivalent metal ions and rapid complexing abilities, beneficial for molecular imaging and diagnosis (Cusnir et al., 2017).

3. Therapeutic Potential in Neurological Disorders

Certain derivatives of 4-aminopyridine, structurally similar to 4-Isopropoxypyridine, have shown potential in improving neuromuscular function and aiding in the treatment of multiple sclerosis, spinal cord injury, and myasthenia gravis. These compounds have been investigated for their ability to potentiate synaptic and neuromuscular transmission by targeting voltage-activated calcium channels (Wu et al., 2009).

Safety And Hazards

The safety data sheet for 4-Bromo-2-isopropoxypyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHELYFQSNOJLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403963
Record name 4-ISOPROPOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxypyridine

CAS RN

53708-19-3
Record name 4-ISOPROPOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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